N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3OS/c14-9-2-1-3-10(7-9)15-13(18)8-4-5-11-12(6-8)19-17-16-11/h1-7H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYWPUNUNPGYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=NS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide typically involves the reaction of 3-fluoroaniline with 1,2,3-benzothiadiazole-6-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Benzothiadiazole vs. Benzothiazole Derivatives
- Target Compound: The benzothiadiazole core contains two nitrogen atoms and one sulfur atom in a fused six-membered ring.
- Benzothiazole Analogues : Compounds like N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide () replace one nitrogen atom with a carbon, reducing electron deficiency. Such derivatives often exhibit altered binding affinities. For example, benzothiazoles are common in kinase inhibitors but may lack the redox activity associated with benzothiadiazoles .
Imidazopyridazine and Furopyridine Cores
- Imidazo[1,2-b]pyridazine Derivatives (): These compounds, such as N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide, feature larger, more rigid heterocycles. Their extended π-systems may enhance target selectivity but complicate synthesis .
- Furo[2,3-b]pyridine Derivatives (Evidences 4–6): These incorporate oxygen and nitrogen heteroatoms, offering distinct hydrogen-bonding capabilities. For instance, 2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide includes trifluoroethyl groups that improve metabolic stability but increase hydrophobicity .
Substituent Effects
Fluorine Position and Electronic Impact
- 3-Fluorophenyl vs. 4-Fluorophenyl : The target compound’s 3-fluoro substitution creates a meta-directing effect, influencing charge distribution and steric accessibility. In contrast, 4-fluorophenyl derivatives (e.g., ) exhibit para-substitution, which may alter binding pocket interactions due to symmetric electron withdrawal .
- Trifluoromethyl Substitution : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () use CF₃ groups, which are stronger electron-withdrawing than fluorine. This enhances lipophilicity and may improve membrane permeability but could reduce solubility .
Alkoxy Chain Length and Position
- highlights that alkoxy substituents (e.g., methoxy to decyloxy) on phenylcarbamic acids exhibit quasi-parabolic activity dependence, peaking at C6–C8 chains. The target compound’s lack of alkoxy groups may limit photosystem inhibition but reduce off-target effects .
Comparative Data Table
Biological Activity
N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide is a compound belonging to the class of benzothiadiazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiadiazole core substituted with a 3-fluorophenyl group and a carboxamide functional group. This configuration is crucial for its biological interactions.
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including kinases involved in cancer progression.
- Receptor Modulation : It may modulate the activity of ion channels and other receptors, impacting cellular signaling pathways that regulate growth and apoptosis.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. For instance:
- In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound showed IC50 values comparable to standard chemotherapeutics like doxorubicin .
- A mechanism-based study revealed that it inhibits the epidermal growth factor receptor (EGFR) with an IC50 value of 0.24 µM, suggesting its potential as a targeted therapy in cancers that overexpress this receptor .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro tests showed that it exhibits antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values indicating effectiveness similar to standard antibiotics .
- Its antifungal properties were noted against Candida albicans, further expanding its therapeutic potential .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, indicating a potential role in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Q & A
Q. What are the key synthetic steps for N-(3-fluorophenyl)-1,2,3-benzothiadiazole-6-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the benzothiadiazole core.
- Amide coupling between the benzothiadiazole-carboxylic acid derivative and 3-fluoroaniline using coupling agents like EDCI or HOBt.
- Purification via recrystallization or column chromatography to isolate the final product . Critical parameters include solvent choice (e.g., THF or ethanol), temperature control (reflux conditions), and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?
Q. What preliminary biological activities are associated with this compound?
Structural analogs of benzothiadiazole-carboxamides exhibit:
- Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell membrane integrity.
- Anticancer potential through kinase inhibition (e.g., EGFR or Aurora kinases), validated via in vitro cytotoxicity assays (e.g., MTT) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency.
- Catalyst selection : Use of palladium catalysts for Suzuki-Miyaura cross-coupling in benzothiadiazole core formation.
- Temperature gradients : Stepwise heating (e.g., 60–80°C) to minimize side reactions .
Q. How do computational methods predict binding interactions with biological targets?
- Molecular docking (AutoDock Vina) : Grid maps are generated for target proteins (e.g., kinases), and scoring functions evaluate ligand-receptor binding affinities. Multithreading accelerates simulations .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds and hydrophobic interactions .
Q. How should researchers resolve contradictions in biological activity data?
- Orthogonal assays : Validate enzyme inhibition (e.g., IC50) with cellular viability assays (e.g., clonogenic survival).
- Purity verification : Use HPLC (>95% purity) to rule out impurities as confounding factors.
- Target engagement studies : SPR or ITC to quantify binding kinetics and thermodynamics .
Q. What strategies improve selectivity for therapeutic targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
